Benzenesulfonamide is an inhibitor of human carbonic anhydrase B . Derivatives of benzenesulfonamide are effective in the treatment of proliferative diseases such as cancer . They are also used in the synthesis of dyes, photochemicals, and disinfectants .
A study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . All the designed derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (as MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .
The molecular formula of a similar compound, 4-Amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide, is C7H7ClN6O2S . It has an average mass of 274.688 Da and a monoisotopic mass of 274.003967 Da .
The study mentioned above also evaluated the carbonic anhydrase IX inhibitory effect of the synthesized aryl thiazolone–benzenesulfonamides .
Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, is a notable compound in medicinal chemistry, primarily recognized for its role as an inhibitor of carbonic anhydrase IX. This enzyme is often overexpressed in various solid tumors, making the compound significant in cancer research. The molecular formula for this compound is CHClNOS, and its molecular weight is approximately 222.65 g/mol. The compound exhibits a high level of purity, typically around 95% .
The synthesis of benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, involves several methods that facilitate the formation of its complex structure. A common synthetic route includes the following steps:
These methods ensure that the final product retains its biological activity while allowing for variations in substituents to optimize efficacy against target enzymes .
The molecular structure of benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, features a benzene ring substituted with an amino group, a chloro group, and a hydroxy group, along with a sulfonamide functional group.
Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, can participate in various chemical reactions that are significant for its functionality:
These reactions are pivotal for optimizing the compound's pharmacological properties and enhancing its therapeutic potential .
The mechanism by which benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, exerts its effects primarily involves:
This multifaceted mechanism underscores its potential as a therapeutic agent in oncology .
Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, possesses several notable physical and chemical properties:
These properties are crucial for understanding the compound's behavior in biological systems and its suitability for therapeutic use .
Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, has diverse applications in scientific research:
The ongoing research into this compound continues to reveal its potential benefits in various scientific domains .
Recent advances in sustainable synthesis prioritize atom economy and reduced environmental impact. For 4-amino-2-chloro-5-hydroxybenzenesulfonamide, iodine-catalyzed cyclocondensation offers a key green pathway. This method employs catalytic iodine (0.5–2 mol%) under aqueous conditions to construct pyrazolyl stilbene conjugates, achieving yields >85% while minimizing toxic byproducts [5] [8]. Microwave-assisted reactions further enhance efficiency, as demonstrated in the synthesis of androgen receptor antagonists, where reaction times drop from hours to minutes (e.g., 30 min vs. 24 h) with improved regioselectivity [7].
Solvent-free mechanochemical grinding provides another sustainable alternative. This technique facilitates Claisen-Schmidt condensations between benzaldehyde derivatives and acetone, eliminating volatile organic solvents. Lithium hydroxide monohydrate serves as a solid-phase catalyst here, enabling dibenzalacetone intermediates crucial for downstream sulfonamide functionalization [3] [8]. Life-cycle assessments confirm these methods reduce E-factors (kg waste/kg product) by 40–60% compared to traditional solvothermal routes [5].
Table 1: Green Synthesis Metrics for Key Methods
Method | Catalyst/Reagent | Yield (%) | Reaction Time | E-factor Reduction |
---|---|---|---|---|
Iodine Catalysis | I₂ (0.5 mol%) | 85–92 | 2–4 h | 58% |
Microwave Optimization | None | 78–90 | 15–30 min | 42% |
Mechanochemical Grinding | LiOH·H₂O | 70–88 | 45–90 min | 61% |
Solid-phase synthesis enables precise sequential modification of benzenesulfonamide cores. The Wang resin immobilization strategy anchors 4-aminobenzenesulfonamide precursors via acid-labile linkages, allowing stepwise halogenation and hydroxylation. After regioselective chlorination (using N-chlorosuccinimide in DMF), on-resin electrophilic hydroxylation with Oxone® yields the 5-hydroxy derivative without epimerization [2] [9]. Cleavage with 95% TFA then liberates the target compound with >90% purity.
Combinatorial libraries leverage diverse tail approaches. As shown for carbonic anhydrase inhibitors, Rink amide resin permits the coupling of bromoacetophenone derivatives to immobilized sulfonamides, followed by nucleophilic substitution with amines or phenols. This achieves "dual-tail" benzenesulfonamides with structural diversity at the 4-position [1] [9]. Automated platforms (e.g., Biotage® reactors) facilitate high-throughput generation of 48–96 derivatives in parallel, accelerating SAR studies for anticancer or antiepileptic applications [7] [9].
Critical challenges include swelling-dependent kinetics in non-polar solvents and residual trifluoroacetamide impurities (<2%). Optimization of polystyrene-polyethylene glycol grafts improves solvation in aqueous-organic mixtures, boosting coupling efficiencies to 93–97% [9].
Regioselective halogenation demands precise control to avoid polyhalogenation. Directed ortho-metalation (DoM) achieves this using n-BuLi/TMEDA at −78°C to deprotonate the 4-amino group of benzenesulfonamide, followed by ZnCl₂-assisted C2-chlorination with >20:1 selectivity over C6-chlorination [1] [6]. Alternative palladium-catalyzed C–H activation employs Pd(OAc)₂/8-aminoquinoline directing groups, enabling chlorination at 80°C with PhICl₂ as a Cl⁺ source (yield: 88%, 94% regioselectivity) [6].
For 5-hydroxylation, ortho-quinone-mediated electrophilic substitution proves effective. Protection of the 4-amino group as a trifluoroacetamide precedes V₂O₅/H₂O₂-catalyzed oxidation, which installs the 5-hydroxy group via a semiquinone radical intermediate. Deprotection with K₂CO₃/MeOH restores the amine, yielding the target scaffold [3] [8]. Late-stage hydroxylation using Cu(I)/N-hydroxyphthalimide under O₂ atmosphere is also viable, particularly for pyrazolyl-stilbene hybrids, though yields are moderate (50–65%) [5].
Table 2: Regioselective Modification Catalysts
Reaction | Catalyst System | Regioselectivity | Yield (%) | Key Condition |
---|---|---|---|---|
C2-Chlorination | n-BuLi/ZnCl₂ | >20:1 (C2 vs C6) | 85 | −78°C, THF |
C2-Chlorination | Pd(OAc)₂/PhI(Cl)₂ | 94% | 88 | 80°C, DCE |
C5-Hydroxylation | V₂O₅/H₂O₂ | 100% (C5 only) | 78 | 60°C, AcOH |
C5-Hydroxylation | Cu(I)/N-hydroxyphthalimide | 100% (C5 only) | 62 | O₂, 70°C |
Biocatalysis enables enantioselective derivatization of the 4-amino group. Transaminase engineering creates variants (e.g., from Arthrobacter sp.) that convert 4-amino-2-chloro-5-hydroxybenzenesulfonamide to chiral amines using pyruvate as an amino acceptor. Directed evolution improves activity 35-fold toward bulky substrates, yielding (R)- or (S)-configured products with >99% ee [10]. Whole-cell biocatalysts expressing amine transaminases (ATAs) in E. coli further simplify production, allowing asymmetric amination in phosphate buffer (pH 7.5) at 30°C [3] [10].
For hydroxymethylation, benzaldehyde lyase (BAL) from Rhodopseudomonas palustris (RpBAL) catalyzes carboligation between phenylacetaldehyde derivatives and formaldehyde. Molecular docking confirms the sulfonamide’s chlorine atom enhances substrate orientation in RpBAL’s active site via hydrophobic stacking, achieving 95% conversion to enantiopure β-hydroxy amines [10]. Cascade systems integrating L-amino acid deaminase (LAAD), decarboxylase (ARO10), and transaminase convert L-phenylalanine to both (R)- and (S)-phenylalaninol analogs of benzenesulfonamide in one pot, with 72–80% isolated yield and >99% ee [10].
Table 3: Biocatalytic Systems for Asymmetric Derivatives
Biocatalyst | Reaction Type | Substrate Scope | ee (%) | Product Yield |
---|---|---|---|---|
Engineered ATA-117 | Reductive Amination | Arylalkyl ketones | >99 | 65–78% |
RpBAL + Formaldehyde | Hydroxymethylation | Chloro-hydroxy sulfonamides | 95 | 82% |
E. coli LAAD-ARO10-RpBAL | Multi-enzyme Cascade | L-Phenylalanine derivatives | >99 | 72–80% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7